(3-Ethoxy-2,4-difluorophenyl)(methyl)sulfane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-2,4-difluorophenyl)(methyl)sulfane typically involves the reaction of 3-ethoxy-2,4-difluorophenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-2,4-difluorophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The ethoxy and difluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Ethoxy-2,4-difluorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Ethoxy-2,4-difluorophenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and difluorophenyl groups can enhance binding affinity and specificity, while the methylsulfane group can participate in redox reactions. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane
- (4-(Benzyloxy)-2,3-difluorophenyl)(methyl)sulfane
Uniqueness
(3-Ethoxy-2,4-difluorophenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H10F2OS |
---|---|
Molecular Weight |
204.24 g/mol |
IUPAC Name |
2-ethoxy-1,3-difluoro-4-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10F2OS/c1-3-12-9-6(10)4-5-7(13-2)8(9)11/h4-5H,3H2,1-2H3 |
InChI Key |
PFLFQHHEFDVHOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)SC)F |
Origin of Product |
United States |
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